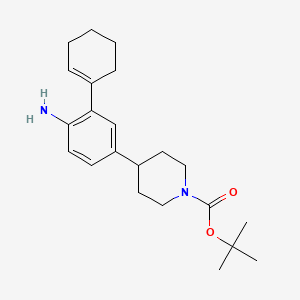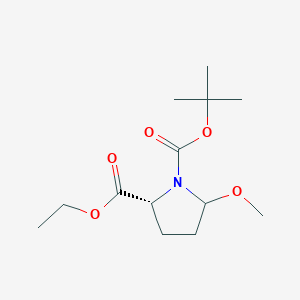![molecular formula C18H21N5O2S B13980373 2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a pyrimidine moiety, which is known for its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps :
Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates such as benzylidene acetones and ammonium thiocyanates.
Ring Closure and Aromatization: These intermediates undergo ring closure and aromatization to form the core pyrimidine structure.
S-Methylation and Oxidation: The resulting compounds are then subjected to S-methylation and oxidation to form methylsulfonyl derivatives.
Formation of Guanidines: Finally, guanidines are formed by reacting the methylsulfonyl compounds with suitable amines.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol has a wide range of scientific research applications, including :
Chemistry: The compound is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: It is employed in studies involving cellular signaling pathways and protein interactions.
Medicine: The compound has shown promise in the development of new drugs for treating diseases such as cancer, fibrosis, and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as improved catalytic activity and enhanced stability.
Mecanismo De Acción
The mechanism of action of 2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes and proteins involved in cellular processes, such as collagen prolyl 4-hydroxylases, which play a crucial role in fibrosis . By inhibiting these targets, the compound can effectively modulate cellular signaling pathways and reduce disease progression.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol include :
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyridin-2-yl Pyrimidine Derivatives: These compounds also feature a pyrimidine moiety and have been studied for their antifibrotic and antitumor properties.
Uniqueness
What sets this compound apart is its unique combination of structural features, including the morpholino and thieno groups, which contribute to its enhanced biological activity and specificity .
Propiedades
Fórmula molecular |
C18H21N5O2S |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-[2-(6-aminopyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol |
InChI |
InChI=1S/C18H21N5O2S/c1-18(2,24)13-9-12-15(26-13)17(23-5-7-25-8-6-23)22-16(21-12)11-3-4-14(19)20-10-11/h3-4,9-10,24H,5-8H2,1-2H3,(H2,19,20) |
Clave InChI |
QZXFDKGGZDXUTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)N)N4CCOCC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


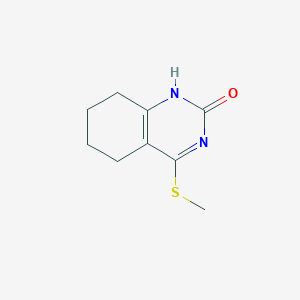
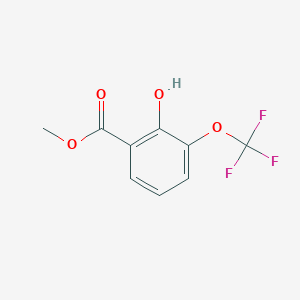
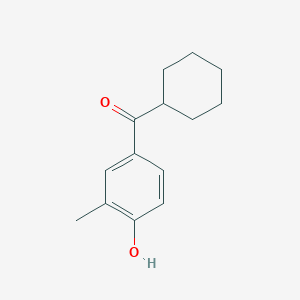

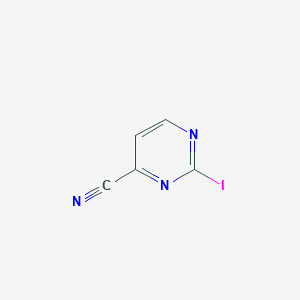

![4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13980327.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13980378.png)
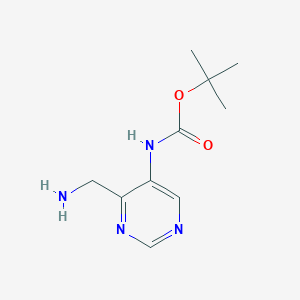
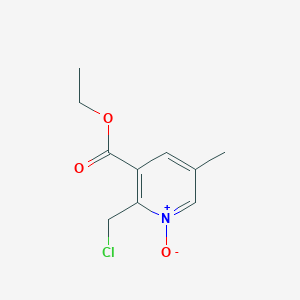
![1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine](/img/structure/B13980395.png)
